molecular formula C10H11NO B8603510 2-Ethoxy-5-methyl-benzonitrile

2-Ethoxy-5-methyl-benzonitrile

Cat. No.: B8603510
M. Wt: 161.20 g/mol
InChI Key: MPRHVRPZDZPDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-methyl-benzonitrile is a benzonitrile derivative featuring an ethoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to the nitrile group’s reactivity and the tunable electronic effects of substituents.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethoxy-5-methylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-6H,3H2,1-2H3

InChI Key

MPRHVRPZDZPDSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Ethoxy-5-methyl-benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physical properties, and applications:

Compound Name Substituents Key Properties Synthesis Method Applications
This compound 2-ethoxy, 5-methyl Predicted melting point: ~110-125°C (based on analogs ); moderate solubility in ethanol Likely via alkylation of 5-methyl-2-hydroxybenzonitrile Pharmaceutical intermediate (inferred from nitrile-based drugs )
5-Bromo-2-hydroxybenzonitrile 2-hydroxy, 5-bromo Melting point: N/A; strong O–H⋯N hydrogen bonding (O⋯N: 2.805–2.810 Å) Bromination of o-cyanophenol or photochemical routes Antiretroviral agents, cancer therapies
2-Amino-4-chloro-5-methoxybenzonitrile 2-amino, 4-chloro, 5-methoxy Purity: 97%; molecular formula C₈H₇ClN₂O Not specified in evidence Potential bioactive scaffold (amino groups enhance binding to biological targets)
2-[(1-Methylethyl)oxy]benzonitrile 2-isopropoxy Part of a complex oxadiazole derivative Multi-step coupling reactions Intermediate in kinase inhibitors or receptor modulators
5-Nitro-2-azo-benzonitrile 2-azo, 5-nitro High reactivity (nitro group); molecular formula C₁₇H₁₈N₄O₃ Azo coupling reactions Dyes or photosensitive materials

Key Observations:

  • Hydrogen bonding: Hydroxy or amino substituents (e.g., 5-bromo-2-hydroxybenzonitrile) enable intermolecular interactions, influencing crystallinity and solubility .
  • Synthetic Flexibility: Ethoxy and methoxy groups are often introduced via alkylation of phenolic precursors, as seen in related compounds .

Detailed Research Findings

a) Structural and Crystallographic Insights

  • Hydrogen Bonding : In 5-bromo-2-hydroxybenzonitrile, the hydroxyl group forms strong O–H⋯N hydrogen bonds (angle ~170–175°) with the nitrile, creating infinite 1D chains . Similar interactions are expected in this compound if hydroxyl analogs are synthesized.
  • Planarity : Benzonitrile derivatives with para-substituents (e.g., 5-methyl) exhibit near-planar structures, optimizing π-π stacking in solid states .

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